![molecular formula C7H16Cl2N2 B13499813 (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride](/img/structure/B13499813.png)
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of pyrazine, which is known for its wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diamine with a diketone can lead to the formation of the desired pyrazine ring. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: It is investigated for its potential use in drug development, particularly for its kinase inhibitory properties.
Industry: It is used in the production of various organic materials and natural products.
Mécanisme D'action
The mechanism of action of (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves the modulation of signaling pathways related to inflammation, microbial growth, or cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4aR,7aS)-octahydrofuro[3,4-b]pyrazine
- (4Ar,7as)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Uniqueness
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride is unique due to its specific ring structure and the presence of two nitrogen atoms, which contribute to its diverse biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H16Cl2N2 |
|---|---|
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-7(3-1)9-5-4-8-6;;/h6-9H,1-5H2;2*1H/t6-,7+;; |
Clé InChI |
CREVPTBUTYLKDI-DTQHMAPFSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C1)NCCN2.Cl.Cl |
SMILES canonique |
C1CC2C(C1)NCCN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


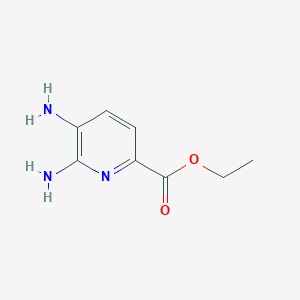
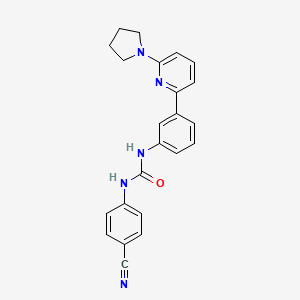

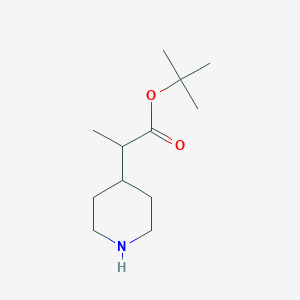
![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)
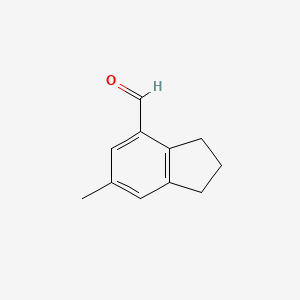

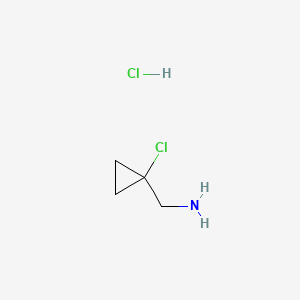
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)


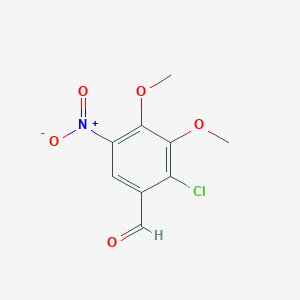
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
